![molecular formula C24H16ClFN4O3 B2933907 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1357712-64-1](/img/no-structure.png)

2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

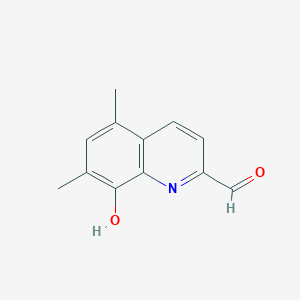

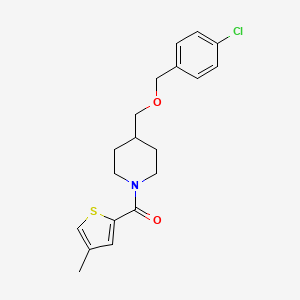

The compound “2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione” is a complex organic molecule. It belongs to the class of quinazoline and quinazolinone derivatives . These compounds have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Aplicaciones Científicas De Investigación

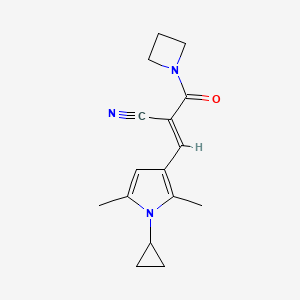

Synthesis of Heterocyclic Compounds

The compound belongs to a class of chemicals that can be utilized in the synthesis of novel heterocyclic compounds. For instance, reactions of anthranilamide with isocyanates have led to the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds, showcasing the versatility of related structures in generating polycondensed heterocycles through reactions with chlorocarboxylic acid chlorides (Chern et al., 1988); (Chernyshev et al., 2014).

Potential Psychotropic Agents

Research into compounds with similar structural frameworks has identified potential psychotropic agents, emphasizing the importance of such compounds in the development of new therapeutic agents (Orzalesi et al., 1977).

Synthesis of Novel Isoindoloquinazolinedione Derivatives

The synthesis of isoindolo[2,1-a]quinazolinedione derivatives, which are structurally related to the queried compound, illustrates the compound's relevance in creating new molecules with potential biological activities (Esmaeili-Marandi et al., 2016).

Anticancer Activity

Derivatives of 1,2,4-triazolo[4,3-a]-quinoline, which share a structural motif with the queried compound, have been synthesized and shown to possess significant anticancer activity, demonstrating the therapeutic potential of these compounds (Reddy et al., 2015).

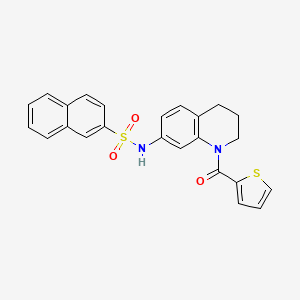

Benzodiazepine Binding Activity

Investigations into tricyclic heterocycles related to the compound have identified structures with high affinity for the benzodiazepine receptor, indicating the potential for developing new benzodiazepine antagonists (Francis et al., 1991).

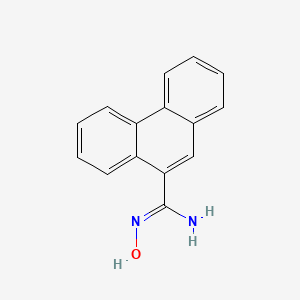

Molecular Structure and Spectroscopic Characterization

Studies on structurally similar compounds have provided insights into their molecular structure, spectroscopic characterization, and electrochemical properties, highlighting the importance of these compounds in fundamental chemical research (Wazzan et al., 2016).

Mecanismo De Acción

Target of action

Triazoles and indoles are known to interact with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Mode of action

Triazoles and indoles bind with high affinity to multiple receptors, which can lead to a variety of biological activities . The exact mode of action would depend on the specific targets and the structure of the compound.

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzoyl chloride with glycine ethyl ester to form 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester. This intermediate is then reacted with 4-fluorobenzylamine to form the corresponding amide. Cyclization of the amide with phosgene yields the desired product, 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione.", "Starting Materials": [ "3-chlorobenzoyl chloride", "glycine ethyl ester", "4-fluorobenzylamine", "phosgene" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzoyl chloride with glycine ethyl ester in the presence of a base such as triethylamine to form 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester.", "Step 2: Reaction of 2-[2-(3-chlorophenyl)-2-oxoethyl]glycine ethyl ester with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 3: Cyclization of the amide with phosgene in the presence of a base such as pyridine to yield the desired product, 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione." ] } | |

Número CAS |

1357712-64-1 |

Fórmula molecular |

C24H16ClFN4O3 |

Peso molecular |

462.87 |

Nombre IUPAC |

2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |

InChI |

InChI=1S/C24H16ClFN4O3/c25-17-5-3-4-16(12-17)21(31)14-29-24(33)30-20-7-2-1-6-19(20)22(32)28(23(30)27-29)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2933827.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)

![N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)

![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)